EPZ011989

Vue d'ensemble

Description

EPZ011989 est un inhibiteur puissant, sélectif et biodisponible par voie orale de la méthyltransférase protéique Enhancer of Zeste Homolog 2 (EZH2). Ce composé a montré un potentiel significatif dans l’inhibition de la croissance tumorale, en particulier dans les modèles de lymphome des cellules B humaines . This compound est un outil précieux pour explorer l’activité biologique de l’EZH2 et sa pathobiologie associée .

Méthodes De Préparation

La synthèse de l’EPZ011989 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques exactes et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est préparé par une série de réactions chimiques qui garantissent sa puissance et sa sélectivité en tant qu’inhibiteur de l’EZH2 . Les méthodes de production industrielle de l’this compound impliqueraient probablement l’optimisation de ces voies synthétiques pour garantir un rendement et une pureté élevés, ainsi qu’une évolutivité pour une production à grande échelle .

Analyse Des Réactions Chimiques

EPZ011989 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels au sein de la molécule, ce qui peut modifier son activité et sa stabilité.

Réactions de substitution : Ces réactions impliquent le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier les propriétés du composé.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques utilisés dans ces réactions ne sont pas divulgués publiquement, mais ils impliqueraient généralement des techniques et des réactifs de chimie organique standard.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendraient des modifications spécifiques apportées à la molécule d’this compound.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

A. B Cell Lymphomas

EPZ011989 has shown promising results in preclinical models of B cell lymphomas. In xenograft studies using human B cell lymphoma cell lines, this compound demonstrated significant tumor growth inhibition. The compound exhibited an inhibition constant (K_i) of less than 3 nM, indicating its potency against both mutant and wild-type EZH2 .

Table 1: Summary of In Vivo Activity Against B Cell Lymphomas

| Model | Dose (mg/kg) | Tumor Regression | Weight Change (%) |

|---|---|---|---|

| KARPAS-422 | 250 | Yes | -5 |

| KARPAS-422 | 500 | Yes | -7 |

B. Rhabdomyosarcoma

In studies involving rhabdomyosarcoma models, this compound was evaluated both as a single agent and in combination with standard chemotherapeutics like irinotecan and vincristine. The results indicated that while this compound alone did not induce tumor regression, it significantly prolonged time to event across various models, enhancing the efficacy of the standard treatments .

Table 2: Efficacy of this compound in Rhabdomyosarcoma Models

| Combination | Median Days to Event | EFS T/C Ratio | p-value (vs Control) |

|---|---|---|---|

| This compound + Irinotecan | 47.1 | 2.47 | <0.001 |

| This compound + Vincristine | 104.0 | 5.44 | <0.001 |

Combination Therapies

This compound has been investigated for its potential in combination with other anticancer agents. Studies have shown that combining this compound with cisplatin enhances antitumor activity in lung, ovarian, and breast cancer models . This combination therapy approach aims to exploit the synergistic effects of EZH2 inhibition alongside traditional chemotherapeutic agents.

Applications in Acute Myeloid Leukemia (AML)

Recent research has focused on the role of EZH2 in acute myeloid leukemia. This compound has been demonstrated to effectively inhibit EZH2 function in AML cell lines and primary samples, promoting differentiation and potentially improving patient outcomes .

Table 3: Effects of this compound on AML Cell Lines

| Cell Line | IC50 (nM) | Differentiation Induction |

|---|---|---|

| AML Line A | <100 | Yes |

| AML Line B | <150 | Yes |

Mécanisme D'action

EPZ011989 exerce ses effets en inhibant l’activité de l’EZH2, un composant clé du complexe répressif Polycomb 2 (PRC2). EZH2 catalyse la triméthylation de la lysine 27 sur l’histone H3 (H3K27me3), ce qui conduit au silençage des promoteurs de gènes associés . En inhibant l’EZH2, this compound réduit les niveaux de H3K27me3, modifiant ainsi l’expression des gènes et favorisant l’activité antitumorale . Les cibles moléculaires et les voies impliquées comprennent le complexe PRC2 et diverses voies de signalisation en aval qui régulent la croissance et la différenciation cellulaires .

Comparaison Avec Des Composés Similaires

EPZ011989 est unique parmi les inhibiteurs de l’EZH2 en raison de sa forte puissance, de sa sélectivité et de sa biodisponibilité orale. Des composés similaires comprennent :

GSK126 : Un autre inhibiteur puissant de l’EZH2 avec des applications similaires en recherche sur le cancer.

Tazemetostat : Un inhibiteur de l’EZH2 qui a été approuvé pour le traitement de certains types de lymphome.

This compound se démarque par sa robustesse in vivo activité et propriétés pharmacocinétiques favorables, ce qui en fait un outil puissant pour explorer l’activité de l’EZH2 dans les systèmes biologiques .

Activité Biologique

EPZ011989 is a potent, selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, which plays a crucial role in gene silencing and is implicated in various cancers, particularly B cell lymphomas and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in preclinical models, and case studies demonstrating its therapeutic potential.

1. Overview of this compound

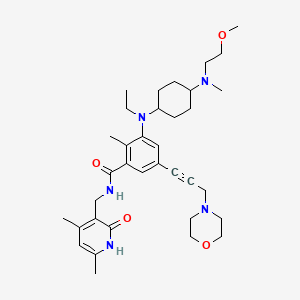

This compound was developed to overcome limitations associated with earlier EZH2 inhibitors. It exhibits favorable pharmacokinetic properties, including oral bioavailability and effective tumor growth inhibition in vivo. The compound's chemical structure is given by:

This compound selectively inhibits EZH2 by binding to its catalytic site, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene repression. This inhibition results in the reactivation of tumor suppressor genes and differentiation of cancer cells.

3. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in mouse models. Key findings include:

| Dose (mg/kg) | C_min (ng/mL) | Duration Above LCC (hours) |

|---|---|---|

| 125 | 50 | 4 |

| 250 | 150 | 6 |

| 500 | 300 | 12 |

| 1000 | 500 | 24 |

The effective plasma level required for biological activity (LCC) was determined to be approximately 158 ng/mL, with sustained exposure achieved at higher doses .

4.1 B Cell Lymphoma Models

In mouse xenograft models of human B cell lymphoma, this compound demonstrated significant tumor growth inhibition. Doses as low as 250 mg/kg resulted in robust reductions in tumor size without significant toxicity .

4.2 Acute Myeloid Leukemia (AML)

This compound has shown promising results in AML models as well. In studies involving MOLM-13 cell lines and patient-derived xenografts, treatment with this compound led to:

- Induction of differentiation in AML blasts.

- Prolonged survival in mice engrafted with EPZ-treated cells compared to controls .

The following table summarizes the outcomes observed in AML studies:

| Treatment Group | Tumor Burden Reduction (%) | Median Survival (days) |

|---|---|---|

| DMSO Control | - | 14 |

| This compound | 50 | 30 |

5. Combination Studies

Research has also explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as irinotecan and vincristine. In pediatric malignant rhabdoid tumor models, the combination therapy improved time to event metrics significantly, although it did not consistently induce tumor regression .

6. Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of this compound:

- Study on AML Differentiation : A study indicated that pre-treatment with this compound before engrafting AML cells into mice resulted in a significantly lower disease burden and improved survival rates compared to untreated controls .

- Pediatric Rhabdoid Tumors : In pediatric patients with rhabdoid tumors, combining this compound with traditional chemotherapy showed enhanced efficacy, suggesting potential for improved treatment protocols .

7. Conclusion

This compound represents a significant advancement in the development of EZH2 inhibitors, demonstrating robust biological activity across various cancer models. Its ability to inhibit tumor growth and promote differentiation highlights its therapeutic potential for treating malignancies associated with EZH2 dysregulation.

Future clinical trials will be essential to validate these findings and explore the full therapeutic potential of this compound in human subjects.

Propriétés

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFINGFCBFHOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.